An In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Tyr(Bzl)-OH, a crucial building block in modern peptide chemistry. This document details its chemical and physical properties, provides explicit protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of peptide-based therapeutics, with a focus on opioid receptor modulation.
Core Concepts: The Significance of D-Amino Acids in Peptide Therapeutics
The incorporation of non-natural D-amino acids, such as D-Tyrosine, into peptide sequences is a powerful strategy in drug discovery. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids confers enhanced stability against enzymatic degradation, leading to a longer biological half-life and improved bioavailability. Furthermore, the stereochemical alteration can modulate the peptide's conformation, potentially leading to enhanced receptor binding affinity and selectivity.
Properties of Fmoc-D-Tyr(Bzl)-OH
Fmoc-D-Tyr(Bzl)-OH, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the D-enantiomer of tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.
Chemical and Physical Data
A summary of the key chemical and physical properties of Fmoc-D-Tyr(Bzl)-OH is presented in Table 1.
| Property | Value |
| CAS Number | 138775-48-1 |
| Molecular Formula | C₃₁H₂₇NO₅ |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not consistently reported |
| Optical Rotation | Specific rotation values vary by supplier |
| Purity (HPLC) | Typically ≥98% |
| Solubility | Soluble in DMF, DCM |
| Storage Temperature | 2-8°C |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a detailed methodology for the incorporation of Fmoc-D-Tyr(Bzl)-OH into a peptide sequence using manual Fmoc-based SPPS. The synthesis of a deltorphin I analog, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, is used as a representative example. For the purpose of this guide, we will outline the incorporation of Fmoc-D-Tyr(Bzl)-OH as the first amino acid.
General Workflow for Fmoc-SPPS
The iterative process of Fmoc-SPPS involves three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and by-products.
General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
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Rink Amide resin (or other suitable resin for C-terminal amide)
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Fmoc-D-Tyr(Bzl)-OH and other required Fmoc-protected amino acids
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
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Piperidine
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water, deionized
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Diethyl ether, cold
Step-by-Step Synthesis Protocol
1. Resin Swelling and Initial Fmoc Deprotection:
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Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
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Drain the DMF.
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Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
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Drain the solution.
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Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
2. Coupling of Fmoc-D-Tyr(Bzl)-OH:
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In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents) in DMF.
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Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
3. Washing:
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Drain the coupling solution.
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Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
4. Chain Elongation:
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Repeat the deprotection (Step 1, second and third bullet points), coupling (Step 2), and washing (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
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After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.
6. Cleavage and Side-Chain Deprotection:
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Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
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Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).
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Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
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Filter the cleavage mixture to separate the resin and collect the filtrate.
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Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the purified peptide by mass spectrometry.
Application in a Biological Context: Opioid Receptor Signaling
Peptides containing D-amino acids, such as analogs of deltorphins and enkephalins, are potent and selective ligands for opioid receptors. These G-protein coupled receptors (GPCRs) are key targets for pain management. The incorporation of a D-amino acid at a specific position can enhance the peptide's affinity and selectivity for a particular opioid receptor subtype (e.g., delta, mu, or kappa) and increase its resistance to enzymatic degradation, leading to prolonged analgesic effects.
Opioid Receptor Signaling Pathway
The binding of an opioid peptide to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and pain perception. A simplified representation of this pathway is shown below.
Simplified opioid receptor signaling pathway.
Conclusion
Fmoc-D-Tyr(Bzl)-OH is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the creation of peptide analogs with increased stability and modulated biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the design and synthesis of novel peptide-based therapeutics for a wide range of applications, from pain management to the study of complex cellular signaling pathways. The careful application of these methodologies will continue to drive innovation in the fields of chemical biology and drug discovery.
